1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56660. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(4-fluorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKKXWSZVVDOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216541 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6633-22-3 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(4-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006633223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6633-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Fluoro-phenyl)maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, a fluorinated aromatic compound of significant interest in medicinal chemistry, polymer science, and materials research. Also known by its synonym, N-(4-Fluorophenyl)maleimide, this molecule's unique electronic properties, conferred by the fluorine atom and the reactive maleimide ring, make it a versatile building block and a valuable tool for researchers. This document details its physicochemical properties, provides a robust protocol for its synthesis and characterization, explores its chemical reactivity, and discusses its current and potential applications in drug development and beyond. The information is curated for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights.

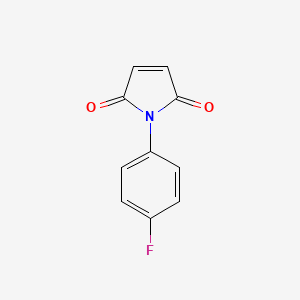

Nomenclature and Chemical Structure

-

Systematic IUPAC Name: this compound

-

Common Synonym: N-(4-Fluorophenyl)maleimide

The structure consists of a central five-membered pyrrole-2,5-dione (maleimide) ring, which is an unsaturated lactam. The nitrogen atom of this ring is substituted with a 4-fluorophenyl group. The electron-withdrawing nature of the dicarbonyl system makes the double bond of the maleimide ring highly susceptible to nucleophilic attack, a key feature of its reactivity. The fluorine atom on the phenyl ring enhances the compound's stability and modulates its electronic properties and solubility.[1]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in various synthetic and biological systems.

| Property | Value | Source(s) |

| Appearance | White to yellow or green crystalline powder | [1][2] |

| Melting Point | 154 - 158 °C | [1][2] |

| Boiling Point (Predicted) | 317.8 ± 25.0 °C | [2] |

| Density (Predicted) | 1.421 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -0.74 ± 0.20 | [2] |

| Storage Temperature | Room Temperature / Ambient Storage | [1][3] |

| Purity (Typical) | ≥ 98% (GC) | [1] |

Note: Predicted values are computationally derived and should be used as an estimate. Experimental verification is recommended.

The presence of the fluorine atom enhances solubility in organic solvents, which simplifies its handling and application in laboratory settings.[1]

Synthesis and Characterization

The most common and straightforward synthesis of N-substituted maleimides involves the condensation of an amine with maleic anhydride. This two-step, one-pot reaction proceeds through a maleamic acid intermediate, which is then cyclized via dehydration to form the imide ring.

Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Fluoroaniline

-

Maleic Anhydride

-

Glacial Acetic Acid

-

Sodium Acetate (anhydrous)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoroaniline (1 equivalent) in glacial acetic acid.

-

Addition of Reactant: While stirring, add maleic anhydride (1 equivalent) portion-wise to the solution. An exothermic reaction may be observed.

-

Formation of Intermediate: Continue stirring the mixture at room temperature for 1 hour to ensure the complete formation of the intermediate, N-(4-fluorophenyl)maleamic acid.

-

Cyclization: Add anhydrous sodium acetate (0.3 equivalents) to the flask. Heat the mixture to reflux (approximately 118 °C) and maintain reflux for 2-3 hours.

-

Scientific Rationale: Glacial acetic acid serves as the solvent, while sodium acetate acts as a catalyst for the dehydration (cyclization) of the maleamic acid intermediate to the target maleimide.

-

-

Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-water with stirring. A precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water to remove acetic acid and other water-soluble impurities.

-

Purification: Purify the crude solid by recrystallization from hot ethanol to yield the final product as a crystalline solid.

-

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, MS). The melting point should be sharp and within the expected range (154-158 °C) for a pure sample.[1][2]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and purity assessment of the compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is relatively simple. The two equivalent protons on the maleimide double bond typically appear as a singlet at approximately 7.0 ppm. The aromatic protons of the 4-fluorophenyl group appear as two multiplets (or two doublets of doublets) in the aromatic region (typically 7.2-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands. Strong C=O stretching vibrations for the imide carbonyl groups are expected around 1700-1780 cm⁻¹. The C-N stretching and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion (M⁺) peak corresponding to its molecular weight (191.16 g/mol ).

Reactivity and Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the maleimide double bond. This makes it an excellent Michael acceptor for soft nucleophiles, particularly thiols.

Thiol-Maleimide Michael Addition

The reaction with cysteine residues in proteins is a cornerstone of bioconjugation chemistry.[4] The maleimide moiety reacts specifically and efficiently with the thiol group of cysteine under physiological conditions (pH 6.5-7.5) to form a stable thioether linkage.[5] This reaction is widely used to link molecules (e.g., drugs, fluorescent probes, or radiolabels) to antibodies and peptides.[4][6]

Caption: Reaction scheme for thiol-maleimide conjugation.

Applications in Drug Development and Research

The unique properties of this compound have led to its use in several areas of research and development:

-

Bioconjugation and Drug Delivery: It serves as a critical linker for creating antibody-drug conjugates (ADCs).[4] The maleimide group allows for the site-specific attachment of cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.

-

Radiolabeling for PET Imaging: The 18F-labeled version of this compound, 1-(4-[¹⁸F]fluorophenyl)-1H-pyrrole-2,5-dione ([¹⁸F]FPPD), has been developed as a prosthetic group for labeling thiol-containing biomolecules, such as peptides, for use in Positron Emission Tomography (PET) imaging.[7][8][9]

-

Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers, where it can improve thermal and mechanical properties.[1]

-

Development of Novel Therapeutics: The pyrrole-2,5-dione scaffold is present in various biologically active molecules. Derivatives have been investigated as cholesterol absorption inhibitors, showing potential in suppressing the formation of foam cells related to atherosclerosis.[10] Some derivatives also exhibit anti-inflammatory and antitumor properties.[11][12][13]

Safety and Handling

This compound is classified as an irritant.[2] It can cause skin and eye irritation (Hazard statements H315, H319).[2] Standard laboratory safety precautions should be followed:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with soap and water.[14]

Conclusion

This compound is a highly versatile and valuable chemical entity. Its straightforward synthesis, well-defined physicochemical properties, and predictable reactivity, particularly its Michael addition reaction with thiols, have established it as a vital tool in bioconjugation, drug delivery, and diagnostic imaging. Ongoing research into its derivatives continues to uncover new potential therapeutic applications, highlighting the enduring importance of the maleimide scaffold in medicinal chemistry and materials science.

References

-

SpectraBase. 1H-Pyrrole-2,5-dione, 1-(4-fluorophenyl)dihydro-3-[4-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl]-. Available from: [Link]

-

Koca, İ. & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available from: [Link]

-

CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available from: [Link]

-

NIST WebBook. 1H-Pyrrole-2,5-dione. Available from: [Link]

-

Glaser, M., & Robins, E. (2022). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics, 12(1), 1-22. Available from: [Link]

-

Cai, H., et al. (2006). A Thiol-Reactive 18F-Labeling Agent, N-[2-(4-18F-Fluorobenzamido)Ethyl]Maleimide, and Synthesis of RGD Peptide-Based Tracer for PET Imaging of αvβ3 Integrin Expression. Journal of Nuclear Medicine, 47(7), 1172-1180. Available from: [Link]

-

St. Amant, A. H., et al. (2019). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Bioconjugate Chemistry, 30(5), 1345-1350. Available from: [Link]

-

Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. Available from: [Link]

-

ResearchGate. (2025). A Thiol-Reactive 18F-Labeling Agent, N-[2-(4-18F-Fluorobenzamido)Ethyl]Maleimide, and Synthesis of RGD Peptide-Based Tracer for PET Imaging of αvβ3 Integrin Expression. Available from: [Link]

-

Li, Y., et al. (2022). Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation. Frontiers in Chemistry, 10, 1062537. Available from: [Link]

-

Otwinowski, M., et al. (2022). Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. International Journal of Molecular Sciences, 23(7), 3970. Available from: [Link]

-

Martins, F., et al. (2025). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Molecules, 30(20), 4785. Available from: [Link]

-

Moon, J. T., et al. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 734-737. Available from: [Link]

-

Wikipedia. N-Ethylmaleimide. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(4-FLUORO-PHENYL)-PYRROLE-2,5-DIONE | 6633-22-3 [chemicalbook.com]

- 3. 1-(4-Fluorophenyl)-pyrrole-2,5-dione | 6633-22-3 [sigmaaldrich.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]

- 6. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals [thno.org]

- 8. A Thiol-Reactive 18F-Labeling Agent, N-[2-(4-18F-Fluorobenzamido)Ethyl]Maleimide, and Synthesis of RGD Peptide-Based Tracer for PET Imaging of αvβ3 Integrin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-(4-Fluorophenyl)maleimide | 6633-22-3 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione (CAS No. 6633-22-3): A Keystone Reagent in Modern Bioconjugation

This guide provides a comprehensive technical overview of 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, a fluorinated aryl maleimide that has become an indispensable tool for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, and the mechanistic underpinnings of its reactivity, with a particular focus on its pivotal role in the site-selective modification of biomolecules.

Foundational Understanding: Properties and Structure

This compound, commonly known as N-(4-Fluorophenyl)maleimide, is a crystalline solid recognized for the reactive maleimide moiety attached to a fluorophenyl group.[1][2] The electron-withdrawing nature of the fluorophenyl ring enhances the electrophilicity of the maleimide's carbon-carbon double bond, making it a highly efficient Michael acceptor. This heightened reactivity is the cornerstone of its utility in chemical synthesis and bioconjugation.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below for quick reference. These values are critical for experimental design, including solvent selection and reaction temperature.

| Property | Value | Reference(s) |

| CAS Number | 6633-22-3 | [1][3][4] |

| Molecular Formula | C₁₀H₆FNO₂ | [1][2][3] |

| Molecular Weight | 191.16 g/mol | [1][2][3] |

| Appearance | White to yellow powder/crystal | [2][5] |

| Melting Point | 154.0 to 158.0 °C | [2] |

| Boiling Point | 317.8 ± 25.0 °C (Predicted) | [2] |

| Storage | Sealed in dry, room temperature | [3] |

Synthesis and Characterization: A Practical Approach

The synthesis of N-aryl maleimides, including the 4-fluoro derivative, is typically a robust and high-yielding two-step process.[6] This method is accessible and provides a reliable route to the high-purity material required for sensitive downstream applications like bioconjugation.

General Synthesis Pathway

The synthesis begins with the acylation of an aniline with maleic anhydride, followed by a cyclodehydration step.[6]

-

Step 1: Maleamic Acid Formation: 4-fluoroaniline is reacted with maleic anhydride. The nucleophilic amine attacks one of the carbonyl carbons of the anhydride, leading to ring-opening and the formation of the intermediate, N-(4-fluorophenyl)maleamic acid.

-

Step 2: Cyclodehydration: The maleamic acid intermediate is then cyclized to form the stable five-membered maleimide ring. This is typically achieved by heating in the presence of a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate.[6][7]

Experimental Protocol: Synthesis of N-(4-Fluorophenyl)maleimide

-

Part A: Synthesis of N-(4-fluorophenyl)maleamic acid

-

Dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add a solution of 4-fluoroaniline (1.0 eq) in diethyl ether dropwise to the cooled solution over 30 minutes with continuous stirring.

-

Allow the reaction mixture to stir for an additional 2-3 hours at room temperature.

-

The resulting precipitate (the maleamic acid) is collected by vacuum filtration, washed with cold ether, and dried. Yields are typically high (87-95%).[6]

-

-

Part B: Cyclodehydration to N-(4-Fluorophenyl)maleimide

-

In a fume hood, place the dried N-(4-fluorophenyl)maleamic acid (1.0 eq) and anhydrous sodium acetate (approx. 0.6 eq) into a round-bottom flask.[7]

-

Add acetic anhydride (approx. 4-5 mL per gram of amic acid).[7]

-

Equip the flask with a condenser and heat the mixture in an oil bath at 100 °C for 45-60 minutes with stirring.[7]

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield the final product with high purity (79-93%).[6]

-

Structural Characterization

The identity and purity of the synthesized compound must be confirmed.

-

NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure. The two protons on the maleimide ring typically appear as a singlet in the ¹H NMR spectrum, confirming the cyclization.

-

Melting Point: A sharp melting point range close to the literature value indicates high purity.[7]

The Core Application: Thiol-Maleimide "Click" Chemistry

The paramount application of this compound is its reaction with thiol (sulfhydryl) groups. This reaction is a form of Michael addition and is widely considered a "click" chemistry reaction due to its efficiency, high selectivity, and mild reaction conditions.[8][9]

Mechanism of Thiol-Michael Addition

The reaction proceeds via the nucleophilic attack of a thiolate anion on one of the electrophilic carbons of the maleimide double bond. This forms a stable thioether bond.[8] The reaction is highly efficient in aqueous solutions without the need for a catalyst, as the polar solvent facilitates the formation of the reactive thiolate ion.[8]

Causality of Experimental Choices: The Critical Role of pH

The success of a thiol-maleimide conjugation hinges on careful control of the reaction pH.

-

Expertise in Action: The reaction is highly chemoselective for thiols over amines in the pH range of 6.5 to 7.5.[8] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., the epsilon-amino group of lysine).[8]

-

Why this pH? Below pH 6.5, the concentration of the reactive thiolate anion (R-S⁻) is too low, slowing the reaction. Above pH 7.5, the deprotonation of primary amines increases, leading to competitive side reactions where the amine attacks the maleimide, resulting in a loss of selectivity.[8]

-

Trustworthiness through Control: By maintaining the pH within this optimal window, researchers can achieve site-specific modification of cysteine residues in complex biomolecules like proteins and antibodies with high fidelity, ensuring a homogeneous final product.

Stability Considerations: A Double-Edged Sword

While the resulting thioether bond is generally stable, it is susceptible to a retro-Michael reaction, especially in the presence of other thiols. This can lead to "payload migration" in applications like antibody-drug conjugates (ADCs), where the conjugated drug may transfer to other proteins like serum albumin.[8]

Furthermore, the maleimide ring itself can undergo hydrolysis, particularly at higher pH. If hydrolysis occurs before conjugation, the resulting maleic amide is unreactive towards thiols.[8] However, if the thioether conjugate is formed first, subsequent hydrolysis of the succinimide ring can occur, which advantageously renders the initial conjugation irreversible and prevents the retro-Michael reaction.[6] For this reason, aqueous solutions of maleimide reagents should be prepared immediately before use.[8]

Applications in Drug Development and Research

The unique reactivity profile of N-aryl maleimides like this compound makes them powerful tools across various scientific disciplines. The N-aryl substitution has been shown to result in faster reaction rates with thiols compared to N-alkyl maleimides, a desirable feature for time-sensitive applications.[6]

-

Antibody-Drug Conjugates (ADCs): Maleimides are a cornerstone technology for linking highly potent cytotoxic drugs to monoclonal antibodies, targeting the drug specifically to cancer cells and minimizing off-target toxicity.

-

PET Imaging: The fluorophenyl group allows for the development of ¹⁸F-labeled prosthetic groups. Reagents like [¹⁸F]FPyME, a maleimide derivative, are used for the radiolabeling of peptides and proteins for positron emission tomography (PET) imaging, enabling non-invasive tracking of biomolecules in vivo.[10][11]

-

Biomolecule Labeling: It serves as a linker to attach fluorescent dyes, biotin, or other reporter molecules to proteins via cysteine residues for use in immunoassays, microscopy, and flow cytometry.

-

Hydrogel Formation: The thiol-maleimide reaction is used to crosslink polymers like polyethylene glycol (PEG) to form biocompatible hydrogels.[12][13] These hydrogels are extensively used in tissue engineering, 3D cell culture, and as matrices for controlled drug release.[12][14]

-

Pharmaceutical Synthesis: The pyrrole-2,5-dione scaffold is present in various biologically active compounds and can be a starting point for synthesizing molecules with potential anti-inflammatory, antimicrobial, or anticancer properties.[1][15][16]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification: The compound is classified as an irritant, causing skin and eye irritation.[2][17][18]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling.[17][18] Avoid breathing dust by working in a well-ventilated area or a fume hood.[17]

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[3]

-

First Aid:

References

-

Riccio, D. A., & Kiick, K. L. (n.d.). Control of thiol-maleimide reaction kinetics in PEG hydrogel networks. Retrieved from [Link]

- Nair, D. P., et al. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 6(18), 3415–3430.

- Patil, N. S., et al. (2014). Synthesis of novel N-aryl-3-dialkylamino-4-substituted maleimides. Indian Journal of Chemistry, 53B, 1538-1545.

-

ResearchGate. (n.d.). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Retrieved from [Link]

- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Synthesis of N-arylmaleimides.

- Riccio, D. A., et al. (2015). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Biomacromolecules, 16(4), 1036-1044.

-

MDPI. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]

-

Glen Research. (n.d.). Product Application Note: Maleimide Click Chemistry. Retrieved from [Link]

-

MDPI. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Retrieved from [Link]

- Cui, H., et al. (2010). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 27(8), 1536-1545.

- Barik, S., et al. (2024).

-

SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

- Apollo Scientific. (2023). N-(4-Fluoro-phenyl)

-

ACS Publications. (2022). Application of “Click” Chemistry in Biomedical Hydrogels. Retrieved from [Link]

- Taylor & Francis Online. (2000). Synthesis on N-Alkylated Maleimides.

-

Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Retrieved from [Link]

-

PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors. Retrieved from [Link]

- CIBTech. (n.d.).

-

MDPI. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2,5-dione. Retrieved from [Link]

-

PubMed. (2005). Design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Fluoro-phenyl)maleimide. Retrieved from [Link]

-

NIH. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides. Retrieved from [Link]

-

MDPI. (2022). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Retrieved from [Link]

-

PubMed. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Retrieved from [Link]

-

ResearchGate. (2025). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives. Retrieved from [Link]

-

PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

Sources

- 1. 1-(4-FLUORO-PHENYL)-PYRROLE-2,5-DIONE CAS#: 6633-22-3 [m.chemicalbook.com]

- 2. 1-(4-FLUORO-PHENYL)-PYRROLE-2,5-DIONE | 6633-22-3 [chemicalbook.com]

- 3. 6633-22-3|this compound|BLD Pharm [bldpharm.com]

- 4. CAS 6633-22-3 | 1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione - Synblock [synblock.com]

- 5. N-(4-Fluorophenyl)maleimide | 6633-22-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. books.rsc.org [books.rsc.org]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [scholarworks.umass.edu]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. cibtech.org [cibtech.org]

- 16. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

Biological activity of "N-(4-fluorophenyl)maleimide" in vitro

An In-Depth Technical Guide to the In Vitro Biological Activity of N-(4-fluorophenyl)maleimide

Authored by: Gemini, Senior Application Scientist

Introduction: The Maleimide Moiety as a Covalent Tool

N-(4-fluorophenyl)maleimide (NFPM) is a member of the maleimide class of compounds, which are distinguished by their reactive α,β-unsaturated carbonyl system. This chemical feature renders them potent Michael acceptors, enabling them to form stable, covalent bonds with nucleophilic residues on proteins, most notably the thiol group of cysteine. This reactivity is the cornerstone of their biological activity, transforming them from simple chemical entities into powerful tools for probing protein function and developing targeted therapeutics. The fluorine substitution on the phenyl ring can further modulate the compound's electrophilicity and pharmacokinetic properties, making NFPM a subject of significant interest in chemical biology and drug discovery.

This guide provides a detailed exploration of the in vitro biological activities of N-(4-fluorophenyl)maleimide, focusing on its mechanisms of action, key cellular targets, and the experimental protocols required for its investigation.

Part 1: Core Mechanism of Action - Covalent Thiol Modification

The primary mechanism by which NFPM exerts its biological effects is through the covalent modification of cysteine residues within proteins. This occurs via a Michael addition reaction, where the nucleophilic thiol group of a cysteine attacks one of the electrophilic β-carbons of the maleimide ring. This irreversible reaction forms a stable thioether bond, leading to a permanent modification of the target protein.

Such modification can have several profound consequences:

-

Direct Enzyme Inhibition: If the modified cysteine is located within the active site of an enzyme, the covalent adduct can block substrate binding or catalysis, leading to irreversible inhibition.

-

Disruption of Protein-Protein Interactions: Covalent modification can alter the protein's conformation, sterically hindering its ability to interact with binding partners.

-

Induction of Protein Unfolding and Degradation: The modification can destabilize a protein's tertiary structure, potentially leading to its aggregation or degradation by cellular quality control machinery.

Below is a diagram illustrating this fundamental reaction.

Caption: Covalent modification of a protein cysteine residue by NFPM.

Part 2: Key Cellular Targets and Biological Outcomes

Research has identified several key protein targets for NFPM, leading to distinct biological outcomes, particularly in the context of cancer cell biology.

Inhibition of Protein Disulfide Isomerase (PDI) and Induction of Paraptosis

One of the well-documented activities of NFPM is its ability to induce paraptosis, a form of programmed cell death distinct from apoptosis. Paraptosis is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria, without the typical morphological features of apoptosis like chromatin condensation and caspase activation.

NFPM is believed to trigger paraptosis primarily through the inhibition of Protein Disulfide Isomerase (PDI). PDI is an ER-resident oxidoreductase crucial for proper protein folding. By covalently modifying cysteine residues in PDI's active site, NFPM inhibits its function, leading to an accumulation of misfolded proteins in the ER. This induces severe ER stress, which, in turn, can trigger paraptotic cell death.

Modulation of the KEAP1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, KEAP1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Cysteine residues within KEAP1 act as sensors for cellular stress.

Electrophiles like NFPM can covalently modify these sensor cysteines in KEAP1. This modification incapacitates the KEAP1-Cul3-E3 ubiquitin ligase complex, preventing Nrf2 degradation. As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. This dual-edged sword means that while NFPM can induce cell death through other mechanisms, it can also activate protective pathways.

Caption: NFPM covalently modifies KEAP1, inhibiting Nrf2 degradation.

Part 3: Quantitative Analysis of In Vitro Activity

The potency of NFPM against various cancer cell lines has been quantified, typically reported as the half-maximal inhibitory concentration (IC50). These values provide a standardized measure for comparing its cytotoxic effects across different cellular contexts.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| DU145 | Prostate Cancer | ~5 | |

| PC-3 | Prostate Cancer | ~5 | |

| A549 | Lung Cancer | ~2.5 | |

| HeLa | Cervical Cancer | ~2.5 |

Note: IC50 values are approximate and can vary based on experimental conditions such as cell density and incubation time.

Part 4: Essential Experimental Protocols

To rigorously assess the in vitro activity of NFPM, a series of well-controlled experiments are necessary. The following protocols provide a foundation for investigating its cytotoxic effects and mechanism of action.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the IC50 of NFPM in a specific cancer cell line.

Materials:

-

N-(4-fluorophenyl)maleimide (stock solution in DMSO)

-

Cancer cell line of interest (e.g., A549)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of NFPM in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell blank.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: Western Blot for Paraptosis and ER Stress Markers

Objective: To detect protein markers associated with ER stress and paraptosis following NFPM treatment.

Materials:

-

Cells treated with NFPM (and controls)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-CHOP, anti-GRP78, anti-Actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

Procedure:

-

Cell Lysis: Lyse the treated cells with RIPA buffer and quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers like CHOP and GRP78 overnight at 4°C. Use anti-Actin as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in CHOP and GRP78 levels indicates the induction of ER stress.

Caption: Step-by-step workflow for Western Blot analysis.

Conclusion

N-(4-fluorophenyl)maleimide is a potent, cysteine-reactive compound with significant in vitro biological activity. Its ability to covalently modify key cellular proteins like PDI and KEAP1 makes it a valuable tool for studying cellular processes such as ER stress, paraptosis, and antioxidant response. The experimental frameworks provided herein offer a robust starting point for researchers and drug development professionals to further elucidate the therapeutic potential and mechanistic intricacies of NFPM and related maleimide-based compounds.

References

-

Yoon, S., Kim, J. H., & Lee, J. S. (2021). N-(4-fluorophenyl)maleimide induces paraptosis-like cell death in human prostate cancer cells by targeting protein disulfide isomerase. Journal of Cellular and Molecular Medicine. Available at: [Link]

An In-depth Technical Guide to the Mechanism of Action of 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione in Thiol Reactions

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione in its reaction with thiols. We will delve into the core chemical principles, kinetic considerations, and practical applications of this important bioconjugation reagent, offering field-proven insights to empower your research and development endeavors.

Introduction: The Significance of N-Aryl Maleimides in Bioconjugation

The covalent modification of biomolecules is a cornerstone of modern drug development, diagnostics, and fundamental biological research. Among the array of chemical tools available, the maleimide functional group has emerged as a preeminent choice for its highly selective and efficient reaction with thiols, particularly the sulfhydryl groups of cysteine residues in proteins. This compound, an N-aryl maleimide derivative, offers specific advantages due to the electronic properties of its 4-fluorophenyl substituent, influencing both the reaction kinetics and the stability of the resulting conjugate. Understanding the nuances of its mechanism of action is paramount for the rational design and successful implementation of bioconjugation strategies.

The Core Mechanism: A Thiol-Michael Addition Reaction

The fundamental reaction between this compound and a thiol-containing molecule is a Michael addition . This reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for working with sensitive biological molecules.[1][2]

The reaction is initiated by the nucleophilic attack of a thiolate anion (R-S⁻) on one of the electron-deficient carbons of the α,β-unsaturated system within the maleimide ring. The electron-withdrawing nature of the two adjacent carbonyl groups makes the double bond highly electrophilic and susceptible to this attack.[3][4]

The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2] This selectivity is crucial for the specific labeling of cysteine residues in the presence of other nucleophilic amino acid side chains, such as the ε-amino group of lysine.

The Influence of the 4-Fluorophenyl Substituent: A Deeper Mechanistic Insight

The N-substituent on the maleimide ring plays a critical role in modulating the reactivity and stability of the resulting thioether conjugate. In the case of this compound, the 4-fluorophenyl group is electron-withdrawing due to the inductive effect of the fluorine atom.

This electron-withdrawing nature has two significant consequences:

-

Enhanced Reactivity: The electron-withdrawing 4-fluorophenyl group further increases the electrophilicity of the maleimide double bond. This leads to a faster rate of the initial Michael addition compared to N-alkyl maleimides.[5] Studies have shown that N-aryl maleimide derivatives react approximately 2.5 times faster with thiolates compared to their N-alkyl counterparts.[5]

-

Modulated Adduct Stability and Prevention of Retro-Michael Reaction: The thiosuccinimide adduct formed from the reaction is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the cellular environment. This can lead to the undesirable transfer of the conjugated payload to other molecules.[6]

However, the electron-withdrawing 4-fluorophenyl group accelerates the hydrolysis of the thiosuccinimide ring to form a stable thiosuccinamic acid.[5][6] This ring-opening reaction renders the conjugate irreversible and resistant to thiol exchange. Research has shown that electron-withdrawing substituents significantly increase the rate of this stabilizing ring-opening hydrolysis, thereby minimizing the susceptibility of the conjugate to retro-Michael reactions.[5]

Quantitative Data Summary

| N-Substituent Type | Relative Rate of Michael Addition | Relative Rate of Adduct Hydrolysis | Adduct Stability towards Thiol Exchange |

| N-Alkyl | Slower | Slow | Lower |

| N-Aryl | Faster | Moderate | Moderate |

| N-Aryl (electron-withdrawing) | Fastest | Fast | Higher |

Experimental Protocol: Conjugation of a Thiol-Containing Peptide with this compound

This protocol provides a general framework for the conjugation of a thiol-containing peptide. Optimization may be required for specific applications.

Materials:

-

Thiol-containing peptide

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

-

Quenching Solution: 100 mM L-cysteine in conjugation buffer

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Peptide Preparation: Dissolve the thiol-containing peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide contains disulfide bonds that need to be reduced, treat with a suitable reducing agent like TCEP and subsequently remove the reducing agent before proceeding.

-

Maleimide Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Conjugation Reaction: Add the maleimide stock solution to the peptide solution to achieve a 5- to 20-fold molar excess of the maleimide.

-

Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 1-2 hours or overnight at 4°C. The reaction progress can be monitored by LC-MS.

-

Quenching: Add the quenching solution to a final concentration of at least a 10-fold molar excess over the initial maleimide concentration to react with any unreacted maleimide. Incubate for 15-30 minutes at room temperature.

-

Purification: Purify the conjugate from excess reagents and byproducts using a desalting column or other appropriate chromatographic techniques (e.g., RP-HPLC).

-

Characterization: Confirm the identity and purity of the conjugate using mass spectrometry (to verify the mass of the conjugate) and NMR spectroscopy (to confirm the formation of the thioether bond and potentially observe the hydrolyzed ring).

Conclusion: A Versatile Tool for Robust Bioconjugation

This compound stands as a powerful reagent in the bioconjugation toolkit. Its N-aryl design, enhanced by the electron-withdrawing 4-fluorophenyl group, provides a favorable kinetic profile for rapid and efficient thiol conjugation. Crucially, this substituent also promotes the stabilizing hydrolysis of the initial adduct, mitigating the risk of in vivo payload exchange via retro-Michael reactions. By understanding and leveraging these mechanistic principles, researchers can confidently employ this reagent to construct stable and well-defined bioconjugates for a wide range of applications in drug delivery, diagnostics, and beyond.

References

-

Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]

-

Fast Cysteine Bioconjugation Chemistry. PMC - NIH. [Link]

-

Experimental and theoretical studies of selective thiol-ene and thiol-yne click reactions involving N-substituted maleimides. PubMed. [Link]

-

One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. PMC. [Link]

-

Breaking Kinetic Record for Cysteine Bioconjugation with Organometallic Reagents. ChemRxiv. [Link]

-

Ring Substituent Effects on the Thiol Addition and Hydrolysis Reactions of N-Arylmaleimides. ResearchGate. [Link]

-

Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. MDPI. [Link]

-

The kinetics of reaction between L-cysteine hydrochloride and some maleimides. ResearchGate. [Link]

-

Synthesis on N-Alkylated Maleimides. ResearchGate. [Link]

-

design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. PubMed. [Link]

-

Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. PMC - NIH. [Link]

-

Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Semantic Scholar. [Link]

-

Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. [Link]

-

Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC. [Link]

-

Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. NIH. [Link]

-

Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. PubMed. [Link]

-

Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC - NIH. [Link]

-

Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. PubMed Central. [Link]

-

Tunable degradation of maleimide-thiol adducts in reducing environments. PMC - NIH. [Link]

-

Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. PubMed. [Link]

-

Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC - NIH. [Link]

-

Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chembiochem. [Link]

Sources

An In-depth Technical Guide to the Reactivity of N-(4-fluorophenyl)maleimide with Cysteine Residues

This guide provides a comprehensive technical overview of the chemical principles and practical considerations for the use of N-(4-fluorophenyl)maleimide in the selective modification of cysteine residues. Designed for researchers, scientists, and drug development professionals, this document delves into the reaction mechanism, kinetics, and critical parameters that govern the successful formation of stable bioconjugates. Furthermore, it presents detailed experimental protocols and discusses potential side reactions and strategies for their mitigation, ensuring the generation of well-characterized and reproducible results.

Section 1: Foundational Principles of the Maleimide-Cysteine Reaction

The conjugation of maleimides to the thiol group of cysteine residues is a cornerstone of bioconjugation chemistry, prized for its high selectivity and efficiency under mild, physiological conditions.[1][2] The core of this reaction is a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient carbon-carbon double bond of the maleimide ring.[2][3] This results in the formation of a stable thioether bond, effectively linking the maleimide-containing molecule to the protein or peptide.[4][5]

The N-(4-fluorophenyl) substitution on the maleimide ring plays a crucial role in modulating the reactivity and stability of the resulting conjugate. The electron-withdrawing nature of the fluorophenyl group enhances the electrophilicity of the maleimide double bond, potentially influencing the reaction kinetics.[6] More importantly, N-aryl substitutions, including N-phenyl and N-fluorophenyl groups, are known to accelerate the hydrolysis of the succinimide ring post-conjugation.[6] This hydrolysis is a key feature for creating highly stable antibody-drug conjugates (ADCs), as it renders the maleimide ring resistant to retro-Michael cleavage, a process that can lead to premature payload release.[6][7]

The Reaction Mechanism: A Step-by-Step Visualization

The reaction proceeds via a nucleophilic attack of the thiolate anion on the maleimide's double bond. This process is highly dependent on the pH of the reaction medium, as the thiol group must be deprotonated to its more nucleophilic thiolate form.

Caption: Michael addition of N-(4-fluorophenyl)maleimide to a cysteine residue.

Section 2: Critical Parameters Influencing Conjugation Efficiency

The success of a maleimide-cysteine conjugation hinges on the careful control of several key experimental parameters. Optimization of these factors is essential for maximizing the yield of the desired conjugate while minimizing side reactions.

The Pivotal Role of pH

The pH of the reaction buffer is the most critical factor governing the maleimide-thiol reaction.[2] The optimal pH range for this conjugation is between 6.5 and 7.5.[2][4][5] Within this window, the thiol group (pKa ≈ 8.5) is sufficiently deprotonated to its nucleophilic thiolate form to react efficiently, while the competing reaction with amine groups (e.g., lysine side chains) is minimized.[4][5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][5]

-

Below pH 6.5: The rate of reaction decreases due to the protonation of the thiol group, reducing its nucleophilicity.[2]

-

Above pH 8.5: The reaction with primary amines becomes more favorable, leading to a loss of selectivity. Additionally, the rate of maleimide hydrolysis increases at alkaline pH, rendering the reagent inactive.[4]

Molar Ratio and Concentration

A molar excess of the N-(4-fluorophenyl)maleimide reagent is typically employed to drive the reaction to completion. A starting point of a 10- to 20-fold molar excess of the maleimide reagent over the protein is recommended.[8] However, the optimal ratio should be determined empirically for each specific protein and application. Excessively high concentrations of the maleimide reagent can increase the risk of non-specific labeling.[2] Protein concentrations for labeling are generally in the range of 1-10 mg/mL.[8][9]

Temperature and Reaction Time

The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.[8] Lower temperatures can be beneficial for sensitive proteins. The progress of the reaction should be monitored to establish the optimal time for achieving the desired degree of labeling without significant degradation of the biomolecule.

The Necessity of Reducing Agents

Cysteine residues in proteins can exist as disulfide bonds, which are unreactive towards maleimides.[8][9] Therefore, it is crucial to reduce any disulfide bonds prior to the conjugation reaction. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is stable, odorless, and does not contain a thiol group that would compete with the protein for the maleimide.[10] Dithiothreitol (DTT) can also be used, but it must be removed before the addition of the maleimide reagent.[10]

| Parameter | Recommended Range/Condition | Rationale |

| pH | 6.5 - 7.5 | Balances thiol reactivity with amine side reactions and maleimide stability.[2][4][5] |

| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 (empirically optimized) | Ensures complete conjugation of available thiols. |

| Temperature | 4°C to Room Temperature | Mild conditions to preserve protein integrity. |

| Reaction Time | 1-2 hours at RT or overnight at 4°C | Sufficient time for reaction completion.[8] |

| Reducing Agent | TCEP (10-100x molar excess) | Reduces disulfide bonds to free thiols for reaction.[8] |

Section 3: Potential Side Reactions and Mitigation Strategies

While the maleimide-thiol reaction is highly selective, several side reactions can occur, potentially compromising the homogeneity and stability of the final conjugate.

Hydrolysis of the Maleimide Ring

In aqueous solutions, the maleimide ring can undergo hydrolysis, opening to form a non-reactive maleamic acid.[4][11] This reaction is accelerated at higher pH.[4] To minimize pre-conjugation hydrolysis, stock solutions of N-(4-fluorophenyl)maleimide should be prepared in an anhydrous organic solvent like DMSO or DMF and added to the reaction buffer immediately before use.[8][9]

Reversibility: The Retro-Michael Reaction

The thioether bond formed between cysteine and the maleimide can undergo a retro-Michael reaction, leading to deconjugation.[6][12] This can be a significant issue for in vivo applications, where the released payload can lead to off-target toxicity.[6] As previously mentioned, the N-aryl substitution of N-(4-fluorophenyl)maleimide promotes the hydrolysis of the thiosuccinimide ring in the conjugate, which stabilizes the linkage and prevents the retro-Michael reaction.[6]

Thiazine Rearrangement with N-terminal Cysteines

When conjugating to a peptide or protein with an N-terminal cysteine that has a free amino group, a side reaction can occur where the newly formed succinimidyl thioether rearranges to a six-membered thiazine structure.[3][12] This rearrangement is influenced by pH, with neutral to basic conditions favoring its formation.[12] To avoid this, the conjugation can be performed under acidic conditions (pH < 6.5), or the N-terminal amine can be protected (e.g., by acetylation).[3][12]

Caption: Competing reactions in maleimide-cysteine conjugation.

Section 4: Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the conjugation of N-(4-fluorophenyl)maleimide to a cysteine-containing protein.

Materials and Reagents

-

Cysteine-containing protein

-

N-(4-fluorophenyl)maleimide

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4, degassed

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting columns (e.g., PD-10)

-

Spectrophotometer

Protocol for Protein Conjugation

This protocol is a self-validating system, incorporating steps for confirmation of reduction and purification.

Caption: Experimental workflow for protein conjugation with N-(4-fluorophenyl)maleimide.

Step-by-Step Methodology:

-

Protein Preparation: Dissolve the protein in degassed PBS buffer (or other suitable non-thiol containing buffer) at a concentration of 1-10 mg/mL.[8][9] Degassing the buffer by sonication or purging with nitrogen is recommended to minimize oxidation of the thiols.

-

Reduction of Disulfide Bonds: Add a 10- to 100-fold molar excess of TCEP to the protein solution.[8] Incubate for 20-30 minutes at room temperature.

-

Preparation of N-(4-fluorophenyl)maleimide Stock Solution: Immediately prior to use, prepare a 10 mM stock solution of N-(4-fluorophenyl)maleimide in anhydrous DMSO or DMF.[13]

-

Conjugation Reaction: Add the required volume of the maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 20-fold). Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[8]

-

Purification: Remove the excess, unreacted maleimide and the reducing agent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.[10]

-

Characterization: Determine the degree of labeling (DOL) using spectrophotometry. This involves measuring the absorbance of the protein (typically at 280 nm) and the attached molecule (if it has a distinct absorbance).

Quantifying the Reaction: Determining the Degree of Labeling (DOL)

Spectroscopic analysis is a common method for quantifying the extent of conjugation.[14] By measuring the absorbance of the protein and the conjugated molecule, the ratio of moles of label to moles of protein can be calculated.

Section 5: Applications in Research and Drug Development

The selective and efficient nature of the maleimide-cysteine reaction has led to its widespread adoption in various fields:

-

Antibody-Drug Conjugates (ADCs): Maleimides are frequently used to link potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[1][15] The stability conferred by N-aryl maleimides like N-(4-fluorophenyl)maleimide is particularly advantageous in this context.[6]

-

Protein Labeling: The attachment of fluorescent dyes, biotin, or other reporter molecules to proteins for use in immunoassays, microscopy, and other detection methods.[10][15]

-

Peptide Cyclization and Modification: Creating cyclic peptides with enhanced stability and biological activity.

-

Surface Functionalization: Immobilizing proteins or peptides onto surfaces for applications in biosensors and biomaterials.[1]

References

Sources

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bachem.com [bachem.com]

- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrolysis of p-NN'-phenylenebismaleimide and its adducts with cysteine. Implications for cross-linking of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biotium.com [biotium.com]

- 14. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Reactions of cysteines substituted in the amphipathic N-terminal tail of a bacterial potassium channel with hydrophilic and hydrophobic maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. A method for site-specific labeling of multiple protein thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 31. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

- 35. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 36. pdf.benchchem.com [pdf.benchchem.com]

- 37. rsc.org [rsc.org]

An In-Depth Technical Guide to the Aqueous Solubility of 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione

Abstract

The aqueous solubility of a drug candidate is a critical physicochemical property that profoundly influences its biopharmaceutical profile, including absorption, distribution, and overall bioavailability.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for determining the aqueous solubility of 1-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds. We delve into the theoretical underpinnings of solubility, the practical distinctions between kinetic and thermodynamic measurements, and the significant impact of chemical stability, particularly the pH-dependent hydrolysis of the maleimide ring. Detailed, field-proven protocols for solubility determination are presented, emphasizing experimental design, data interpretation, and the establishment of self-validating systems for robust and reliable results. This document is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of pharmaceutical compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, few parameters are as fundamental as aqueous solubility. Defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, solubility is a gatekeeper for oral drug absorption and bioavailability.[1] Poorly soluble compounds often exhibit incomplete or erratic absorption, leading to suboptimal therapeutic efficacy and increased inter-patient variability.[1][2] Therefore, accurate and early assessment of solubility is paramount, allowing project teams to rank-order compounds, identify potential formulation challenges, and guide medicinal chemistry efforts.[1][3][4]

This guide focuses on This compound (CAS 6633-22-3), an N-aryl maleimide derivative.[5][6][] While specific solubility data for this exact compound is not extensively published, we can infer its behavior based on its structural motifs. The N-aryl maleimide structure presents a unique challenge: the inherent low aqueous solubility typical of aromatic, non-ionizable compounds, coupled with the chemical instability of the maleimide ring.

The maleimide moiety is susceptible to hydrolysis, particularly at neutral to alkaline pH, which opens the ring to form an unreactive maleamic acid.[8][9][10] This degradation is a critical experimental consideration, as it can lead to an overestimation of the true solubility of the parent compound if not properly controlled and monitored. This guide will therefore address not only the measurement of solubility but also the concurrent assessment of compound stability.

Theoretical Framework: Understanding the Drivers of Solubility

Physicochemical Properties and Predicted Behavior

The structure of this compound is characterized by a planar, aromatic N-phenyl group attached to a pyrrole-2,5-dione (maleimide) ring.

-

Lipophilicity: The presence of the fluorophenyl ring suggests the compound is lipophilic (hydrophobic), which typically correlates with low aqueous solubility.

-

Ionization (pKa): Unlike many drug candidates, this molecule lacks strongly acidic or basic functional groups. The imide proton on the maleimide ring is very weakly acidic, with a pKa generally outside the physiological pH range. N-aryl substitution further influences this.[11] Consequently, the compound is expected to be neutral across the physiologically relevant pH range of 1 to 8. For such non-ionizable compounds, the Henderson-Hasselbalch equation, which describes the relationship between pH, pKa, and the ratio of ionized to un-ionized forms, predicts that solubility will be largely independent of pH.[12][13][14][15] However, this holds true only if the compound remains chemically stable.

The Critical Caveat: pH-Dependent Stability

The primary determinant of this compound's behavior in aqueous buffers is not ionization, but degradation. The maleimide ring is an electrophile and is susceptible to nucleophilic attack by water (hydrolysis).

-

Acidic pH (< 6.5): The maleimide ring is relatively stable.[8]

-

Neutral to Alkaline pH (> 7.0): The rate of hydrolysis increases significantly.[9][10] At pH 7.4 and 37°C, the half-life of a similar N-fluorophenyl maleimide has been reported to be as short as 28 minutes.[8] This reaction opens the dione ring to form the corresponding, and typically more soluble, maleamic acid derivative.

This instability has profound implications for solubility testing:

-

Measurements at higher pH values may reflect the solubility of the degradation product, not the parent compound.

-

Long incubation times required for thermodynamic equilibrium can lead to complete sample degradation.

The relationship between pH, stability, and the solubility experiment is visualized in the diagram below.

Caption: Logical flow of pH impact on compound stability and solubility measurement.

Kinetic vs. Thermodynamic Solubility: Choosing the Right Assay

A crucial distinction in solubility testing is between kinetic and thermodynamic measurements. The choice of assay depends on the stage of drug discovery and the specific question being asked.[3][4][16]

| Feature | Kinetic Solubility Assay | Thermodynamic Solubility Assay |

| Purpose | High-throughput screening for early-stage discovery.[17][18] | "Gold standard" measurement for lead optimization and pre-formulation.[1][2][18] |

| Method | A concentrated DMSO stock solution of the compound is added to aqueous buffer. Precipitation is measured after a short incubation (e.g., 1-2 hours).[2][17][19] | Excess solid compound is equilibrated in buffer for an extended period (e.g., 24-48 hours) to reach a true thermodynamic equilibrium.[2][17][19] |

| Result | Measures the concentration at which a compound precipitates from a supersaturated solution. Often higher than thermodynamic solubility.[20][21] | Measures the true equilibrium solubility of the most stable crystalline form of the compound. |

| Throughput | High | Low to Medium |

| Compound Need | Low (µL of stock solution).[17] | Higher (mg of solid powder).[17] |

For this compound, the instability at neutral pH makes the long incubation times of the thermodynamic assay problematic. A kinetic assay or a modified, short-incubation thermodynamic ("pseudo-thermodynamic") assay is often more practical and informative.[3]

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating controls and analytical checks to ensure data integrity, especially concerning compound stability.

Buffer Preparation

Precise and accurate buffer preparation is foundational to reliable solubility data.[14] Commonly used buffers are listed below.[22][23]

| Buffer System | pH Range | Typical Application | Preparation Example (0.1 M, pH 5.0) |

| Citrate-Phosphate | 3.0 - 8.0 | Broad range, good for pH screening.[24] | Mix appropriate volumes of 0.1 M Citric Acid and 0.2 M Dibasic Sodium Phosphate.[24][25] |

| Acetate | 3.6 - 5.6 | Acidic range where maleimide is stable.[22][23] | Mix 0.1 M Acetic Acid and 0.1 M Sodium Acetate solutions.[22] |

| Phosphate | 5.8 - 8.0 | Physiologically relevant pH.[22][23] | Mix 0.2 M Monobasic Potassium Phosphate and 0.2 M Sodium Hydroxide.[25] |

For detailed recipes, refer to established pharmacopeial or laboratory guides.[22][25]

Protocol: Kinetic Solubility Assay via HPLC-UV

This method is ideal for early screening and is less susceptible to issues from long-term compound degradation.

Objective: To determine the concentration at which the compound precipitates from a supersaturated solution in various aqueous buffers.

Methodology Workflow:

Caption: Workflow for the Kinetic Solubility Assay.

Step-by-Step Procedure:

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Buffer Addition: Add a fixed volume of the desired aqueous buffer (e.g., 198 µL) to each well containing the DMSO solutions (e.g., 2 µL), resulting in a final DMSO concentration of 1%. This step initiates precipitation.

-

Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C) for 2 hours.[17]

-

Separation: Filter the plate using a solubility filter plate (e.g., Millipore MultiScreen) to separate the dissolved compound from any precipitate.[17][18]

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC-UV method.[26][27] Create a standard curve from the DMSO dilutions (before buffer addition) to quantify the results.

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed (i.e., the measured concentration in the filtrate matches the nominal concentration).

Protocol: Modified Thermodynamic (Shake-Flask) Solubility Assay

This method provides a closer approximation to equilibrium solubility while minimizing degradation by shortening the incubation time and monitoring stability.

Objective: To determine the solubility of the solid compound after a defined equilibration period, with concurrent stability assessment.

Methodology Workflow:

Caption: Workflow for the Modified Thermodynamic Solubility Assay.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to several vials for each buffer condition.

-

Incubation: Add a known volume of buffer to each vial. Seal and shake at a constant temperature (e.g., 25°C).

-

Time-Point Sampling: At specified time points (e.g., 2, 4, and 24 hours), take an aliquot from the suspension.[17]

-

Separation: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solid.

-

Quantification & Purity Check: Analyze the filtrate by HPLC-UV.

-

Quantify the concentration of the parent compound against a standard curve.

-

Assess Purity: Examine the chromatogram for the appearance of new peaks, particularly the maleamic acid hydrolysis product. Calculate the peak area percentage of the parent compound.

-

-

Data Analysis:

-

Plot concentration versus time. If the concentration remains stable between two time points (e.g., 4 and 24 hours) AND the purity remains high (>95%), the value can be considered the thermodynamic solubility.

-

If the concentration increases while purity decreases over time, this indicates that the compound is degrading to a more soluble species. In this case, the solubility should be reported from the earliest time point where the concentration has plateaued, and the instability must be noted.

-

Data Interpretation and Reporting

The final reported solubility value must be contextualized with the method used and the stability data.

Example Data Summary Table: